1-(2,3-DIMETHYLPHENYL)-5,7-DIMETHYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Overview
Description
1-(2,3-DIMETHYLPHENYL)-5,7-DIMETHYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines.
Preparation Methods
The synthesis of 1-(2,3-DIMETHYLPHENYL)-5,7-DIMETHYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions due to their efficiency and high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-5,7-DIMETHYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a kinase inhibitor, making it useful in studying cell signaling pathways.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for the progression of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which prevents the phosphorylation of key substrates required for cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit kinase inhibitory activity but differ in their selectivity and potency. The unique structure of 1-(2,3-DIMETHYLPHENYL)-5,7-DIMETHYL-2-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE provides it with a distinct binding affinity and specificity for CDK2, making it a more effective inhibitor in certain contexts .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-14-7-5-9-19(17(14)4)27-21-20(15(2)11-16(3)25-21)22(28)26-23(27)29-13-18-8-6-10-24-12-18/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMSJGYXZJFJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)N=C2SCC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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